3,9-Perylenedicarboxylic acid
Overview
Description
3,9-Perylenedicarboxylic acid is an organic compound with the molecular formula C({22})H({12})O(_{4}). It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 3 and 9 positions of the perylene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
3,9-Perylenedicarboxylic acid is a derivative of perylene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound exhibits excellent thermal stability and high charge carrier mobility , which suggests it may interact with its targets in a manner that influences these properties.
Biochemical Pathways
Given its use in the production of organic electronic materials, it may influence pathways related to electron transport .
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and low skin permeation . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Its use in the production of organic electronic materials suggests it may influence electron transport and energy transfer processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its thermal stability suggests it may retain its functionality under high-temperature conditions . Additionally, its solubility properties indicate that its action, efficacy, and stability may be influenced by the presence of certain solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-perylenedicarboxylic acid typically involves the oxidation of perylene. One common method is the oxidation of perylene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:
- Dissolve perylene in a suitable solvent such as dichloromethane.
- Add potassium permanganate and an alkaline agent like sodium hydroxide.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the reaction mixture to remove any solid by-products.
- Acidify the filtrate to precipitate the this compound.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,9-Perylenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form perylene-3,9-dicarboxylic anhydride.
Reduction: The carboxylic acid groups can be reduced to form perylene-3,9-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Perylene-3,9-dicarboxylic anhydride.
Reduction: Perylene-3,9-dimethanol.
Substitution: Halogenated perylene derivatives.
Scientific Research Applications
3,9-Perylenedicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives, which are valuable in the study of organic electronics and photonics.
Biology: Employed as a fluorescent probe for imaging and tracking biological molecules and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
Comparison with Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with four carboxylic acid groups, used in the synthesis of perylene diimides.
Perylene-3,4-dicarboxylic acid: A similar compound with carboxylic acid groups at the 3 and 4 positions.
Perylene-3,9-dimethanol: A reduced form of 3,9-perylenedicarboxylic acid with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and light absorption/emission characteristics .
Properties
IUPAC Name |
perylene-3,9-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOODQJUWAHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213016 | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6364-19-8 | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-perylenedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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